5-[(3-Methoxypropyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, a naphthylmethyl group, and a cyanide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the naphthylmethyl group is introduced to the oxazole ring.
Attachment of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using cyanide salts.
Addition of the (3-methoxypropyl)amino Group: This step typically involves nucleophilic substitution or addition reactions to attach the (3-methoxypropyl)amino group to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyanide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted oxazole compounds with different functional groups.
Scientific Research Applications
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The oxazole ring and naphthylmethyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl chloride
- 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl bromide
- 5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl acetate
Uniqueness
5-[(3-methoxypropyl)amino]-2-(1-naphthylmethyl)-1,3-oxazol-4-yl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-(3-methoxypropylamino)-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H19N3O2/c1-23-11-5-10-21-19-17(13-20)22-18(24-19)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-4,6-9,21H,5,10-12H2,1H3 |
InChI Key |
OZBCPHYODJTDES-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C(N=C(O1)CC2=CC=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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